![molecular formula C10H11N3S2 B1520724 2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline CAS No. 1178072-62-2](/img/structure/B1520724.png)
2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline
説明
“2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline” is a chemical compound that contains a thiadiazole ring. This compound is related to 5-Methyl-1,3,4-thiadiazol-2-ol and 5-Methyl-1,3,4-thiadiazole-2-thiol , which are known heterocyclic building blocks .
Synthesis Analysis
The synthesis of related compounds involves reactions of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Molecular Structure Analysis
The molecular structure of related compounds reveals that they are built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Methyl-1,3,4-thiadiazol-2-ol and 5-Methyl-1,3,4-thiadiazole-2-thiol have been reported. For instance, 5-Methyl-1,3,4-thiadiazol-2-ol has a molecular weight of 116.14 , and 5-Methyl-1,3,4-thiadiazol-2-thiol has a molecular weight of 132.21 .科学的研究の応用
-
Cytotoxic Properties
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole and its derivatives, which include “2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline”, have been studied for their potential as anticancer agents .
- Method : The compounds are typically tested in vitro against various cancer cell lines to assess their cytotoxicity .
- Results : Some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, with the ability to disrupt processes related to DNA replication .
-
Antibacterial Activity
- Field : Microbiology
- Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their antibacterial activity .
- Method : The compounds are typically tested in vitro against various bacterial strains to assess their antibacterial activity .
- Results : Some compounds showed greater antibacterial activity than the positive control, indicating potential for future use in preventing microbial transmission .
-
Anticonvulsant Activity
- Field : Neuropharmacology
- Application : Some 1,3,4-thiadiazole derivatives have been studied for their potential as anticonvulsant agents .
- Method : The compounds are typically tested in animal models to assess their anticonvulsant activity .
- Results : The results of these studies are not specified in the source .
- Antitubercular Agents
- Field : Medicinal Chemistry
- Application : The compound has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
- Chemical Reagent
- Field : Organic Chemistry
- Application : The compound “2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline” is used as a reagent in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
2-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-5-8(3-4-9(6)11)15-10-13-12-7(2)14-10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYJANOKTWTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NN=C(S2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



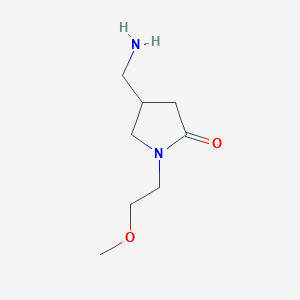
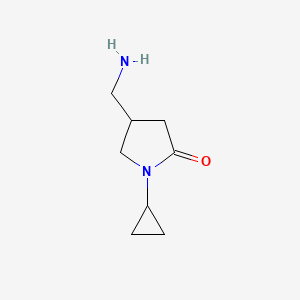

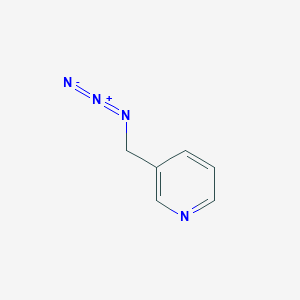
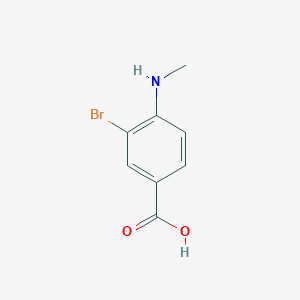
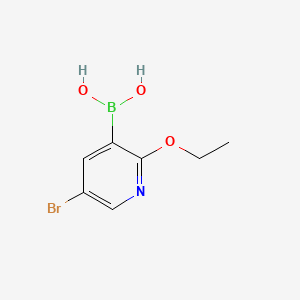

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)


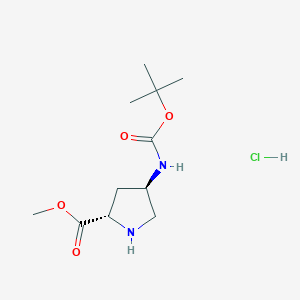
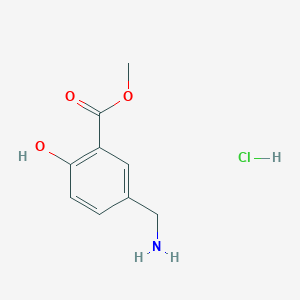

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)